molecular formula C₂₀H₂₃FN₄O₂ B1140631 N,N-Dimethyl Sunitinib CAS No. 326914-17-4

N,N-Dimethyl Sunitinib

Cat. No.: B1140631
CAS No.: 326914-17-4
M. Wt: 370.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Kinase Inhibitors within Targeted Therapeutics

Targeted therapy represents a paradigm shift in cancer treatment, moving away from traditional chemotherapy towards drugs that act on specific molecular targets associated with cancer. clevelandclinic.org Kinase inhibitors are a prominent class of targeted therapeutics, designed to block the action of protein kinases. jci.orgnih.gov These enzymes play a crucial role in cell signaling pathways that regulate cellular processes such as growth, proliferation, and differentiation. clevelandclinic.orgjci.org

In many cancers, the abnormal activation of protein kinases is a key driver of tumor development and progression. jci.org By inhibiting these specific kinases, targeted therapies can disrupt the signaling networks that cancer cells rely on to grow and survive, often with less damage to normal, healthy cells compared to conventional chemotherapy. clevelandclinic.orglls.org The success of kinase inhibitors is exemplified by drugs like imatinib (B729) for chronic myeloid leukemia and sunitinib (B231) for renal cell carcinoma and gastrointestinal stromal tumors. jci.orgrsc.orgdovepress.com There are now numerous FDA-approved small-molecule kinase inhibitors for cancer treatment, targeting a range of kinases such as VEGFR, PDGFR, and EGFR. rsc.orgnih.gov

Rationale for Investigating N,N-Dimethyl Sunitinib as a Sunitinib Analog

Sunitinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated efficacy against various solid tumors. rsc.orgdovepress.comwikipedia.org Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for angiogenesis and tumor cell proliferation. rsc.orgdrugbank.com

This compound, also referred to as Sunitinib Dimethyl Amide Analog, is a derivative of Sunitinib. ontosight.aiveeprho.com The primary rationale for investigating analogs like this compound stems from the desire to explore how structural modifications might influence the compound's properties. The addition of a dimethylamino group distinguishes it from Sunitinib. ontosight.ai Researchers investigate such analogs to understand structure-activity relationships, potentially leading to compounds with altered potency, selectivity, or other pharmacological characteristics. While this compound is expected to have similar pharmacological activity to its parent compound, including the inhibition of various receptor tyrosine kinases, detailed comparative studies are necessary to fully elucidate these aspects. ontosight.ai

Table 1: Chemical Properties of Sunitinib and its Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
Sunitinib 557795-19-4 C22H27FN4O2 398.50
This compound 326914-17-4 C20H23FN4O2 370.42 axios-research.com
N-desethyl Sunitinib (SU12662) 356068-97-8 C20H23FN4O2 370.4 caymanchem.com
Sunitinib Dimethyl Amide Analog 1348032-93-8 C18H18FN3O2 327.35 veeprho.com

Overview of Current Research Trajectories and Gaps for this compound

Current research on this compound appears to be in the preliminary stages, largely centered on its synthesis and characterization as a chemical entity. It is often listed in chemical supplier catalogs as a research compound or an impurity standard for Sunitinib. chemicea.com This suggests its primary use in research may be as a reference compound in analytical studies of Sunitinib.

A significant gap exists in the published scientific literature regarding the comprehensive biological evaluation of this compound. While it is presumed to have kinase inhibitory activity similar to Sunitinib, there is a lack of publicly available, in-depth studies detailing its specific kinase inhibition profile, in vitro and in vivo efficacy, or its potential advantages or disadvantages compared to the parent drug. ontosight.ai

Future research trajectories for this compound would logically involve:

Detailed Kinase Profiling: Comprehensive screening against a panel of kinases to determine its specific targets and selectivity profile compared to Sunitinib.

In Vitro Cellular Assays: Evaluation of its anti-proliferative and anti-angiogenic effects in various cancer cell lines.

Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion properties to understand its behavior in a biological system.

Comparative Studies: Direct comparison with Sunitinib and its active metabolite, N-desethyl Sunitinib, to ascertain any potential benefits in terms of potency, selectivity, or metabolic stability. caymanchem.comscirp.org

A recent study explored the anti-metastatic potential of Sunitinib and novel synthetic analogs in colorectal cancer, highlighting the ongoing interest in developing new derivatives with improved properties. frontiersin.org While this study did not specifically include this compound, it underscores the research direction of modifying the Sunitinib scaffold to enhance its therapeutic potential. frontiersin.org Further investigation is required to determine if this compound holds any promise as a therapeutic agent in its own right or if its primary role will remain as a tool for analytical and comparative research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTDIENWIYANIG-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Biology Approaches for N,n Dimethyl Sunitinib

Advanced Synthetic Routes for N,N-Dimethyl Sunitinib (B231)

N,N-Dimethyl Sunitinib, a derivative of the multi-targeted tyrosine kinase inhibitor Sunitinib, is a compound of interest in medicinal chemistry. nih.gov Its synthesis is closely related to that of Sunitinib, involving the condensation of two key heterocyclic fragments: a substituted indolin-2-one and a pyrrole-3-carboxamide.

The general synthetic approach for Sunitinib and its analogs, including this compound, typically involves the Knorr pyrrole (B145914) synthesis or a Paal-Knorr type condensation to construct the pyrrole core, followed by functional group manipulations and a final condensation with the appropriate oxindole (B195798). google.comdeepdyve.comgoogle.com

One common route starts with the synthesis of the pyrrole aldehyde intermediate. This can be achieved through a multi-step sequence beginning with materials like ethyl acetoacetate. google.com Key steps often include cyclization, hydrolysis, decarboxylation, and formylation to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid or its ester derivative. deepdyve.com This intermediate is then coupled with N,N-dimethylethane-1,2-diamine to form the corresponding carboxamide. The final step is a condensation reaction between this pyrrole-amide and 5-fluoro-1,3-dihydroindolin-2-one. google.comgoogle.com

An alternative strategy introduces the amide side chain at an earlier stage. For instance, diketene (B1670635) can be reacted with N,N-dimethylethane-1,2-diamine to produce a β-ketoamide. google.com This intermediate then undergoes a Knorr pyrrole synthesis to form the pyrrole-3-carboxamide, which is subsequently condensed with the oxindole. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the final condensation step between the pyrrole-carboxamide and the oxindole, various catalysts and solvents have been explored. Piperidine (B6355638) in toluene (B28343) with reflux conditions has been reported. google.com Another approach utilizes pyrrolidine (B122466) in methanol. google.com The reaction temperature and time are critical parameters that are often optimized to maximize yield and minimize the formation of byproducts.

Improvements in the synthesis of key intermediates have also been a major focus. For example, a solvent-free decarboxylation process for the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to be highly efficient. deepdyve.com This method avoids the use of high-boiling-point solvents and allows for the subsequent formylation step to be carried out directly, leading to a high combined yield for these two steps. deepdyve.com The use of different condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-carbonyldiimidazole (CDI) has also been investigated for the amidation step. google.com

Electrochemical methods are also emerging as a sustainable approach for key transformations in the synthesis of Sunitinib, offering room temperature reactions and high yields for amidation and condensation steps. researchgate.net

Optimized Reaction Steps and Yields in Sunitinib Synthesis

Reaction Step Reagents and Conditions Optimized Yield (%) Reference
Cyclization Ethyl acetoacetate, nitrite, glacial acetic acid, zinc powder 94.4 deepdyve.com
Hydrolysis - 97.6 deepdyve.com
Decarboxylation Solvent-free 98.5 deepdyve.com
Formylation Vilsmeier-Haack reaction 97.1 deepdyve.com
Condensation Pyrrolidine, methanol 78 (Sunitinib) google.com

Stereoselective Synthesis Strategies for this compound

The core structure of this compound contains a (Z)-configured exocyclic double bond resulting from the condensation of the pyrrole and oxindole rings. nih.gov Achieving high stereoselectivity for the desired Z-isomer is a critical aspect of the synthesis. The formation of the E-isomer is a potential impurity that needs to be controlled.

The stereochemical outcome of the condensation reaction is influenced by the reaction conditions, including the choice of catalyst and solvent. The use of bases like piperidine or pyrrolidine generally favors the formation of the thermodynamically more stable Z-isomer. google.comgoogle.com The geometry of the double bond is a key structural feature for the biological activity of this class of compounds.

While the core structure of this compound itself is achiral, the introduction of chiral centers through derivatization could lead to stereoisomers. In such cases, stereoselective synthetic methods, such as asymmetric catalysis or the use of chiral auxiliaries, would be necessary to control the stereochemistry. nih.govmit.edu For instance, if a chiral amine were used in the amide formation step, it would result in a diastereomeric mixture that would require separation or a stereoselective synthesis.

Methodologies for Derivatization and Analog Generation of this compound

The structure of this compound offers several positions for derivatization to generate analogs with potentially modified properties. These modifications can be aimed at improving potency, selectivity, or pharmacokinetic profiles.

The primary amine of the diethylaminoethyl side chain in Sunitinib is a common site for modification. For this compound, the terminal dimethylamino group can be varied. For example, replacing the methyl groups with other alkyl groups or incorporating the nitrogen into a heterocyclic ring are common strategies. google.com

The pyrrole ring also presents opportunities for modification. The methyl groups at positions 2 and 4 could be substituted with other functional groups. The amide linkage itself can be altered, for example, by creating urea (B33335) or sulfonamide analogs. acs.org

The oxindole ring is another key area for derivatization. The fluorine atom at the 5-position can be replaced with other halogens or different substituents to explore structure-activity relationships. synzeal.com The N-H of the oxindole can also be alkylated or acylated.

The generation of these analogs often involves standard synthetic transformations such as N-alkylation, acylation, Suzuki coupling, and other cross-coupling reactions to introduce diversity at various positions of the molecule. rsc.orgbeilstein-journals.org

Computational Chemistry and Chemoinformatics in this compound Design

Computational chemistry and chemoinformatics are powerful tools in the design and development of novel kinase inhibitors, including analogs of this compound. cinj.orgmdpi.comresearchgate.net These methods can be broadly categorized into structure-based and ligand-based approaches.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target kinase to guide the design of new inhibitors. cinj.org Molecular docking simulations can predict the binding mode and affinity of this compound and its analogs within the ATP-binding pocket of target kinases. cinj.org This information can help in designing modifications that enhance binding interactions and improve potency and selectivity.

Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. researchgate.net This approach relies on the analysis of a set of known active and inactive compounds to build predictive models. Quantitative structure-activity relationship (QSAR) studies can identify key molecular descriptors that correlate with the biological activity of Sunitinib analogs. researchgate.net Pharmacophore modeling can be used to define the essential structural features required for activity, which can then be used to screen virtual libraries for new potential inhibitors. u-strasbg.fr

Chemoinformatics tools are also used to manage and analyze large datasets of chemical compounds and their biological activities. u-strasbg.fr These tools can help in identifying trends in structure-activity relationships, assessing the "drug-likeness" of designed analogs, and predicting their ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Molecular and Cellular Mechanisms of Action of N,n Dimethyl Sunitinib

Receptor Tyrosine Kinase (RTK) Target Identification and Validation for N,N-Dimethyl Sunitinib (B231)

While its analog Sunitinib is well-characterized as an inhibitor of multiple RTKs including VEGFRs and PDGFRs, specific target identification and validation studies for N,N-Dimethyl Sunitinib are not extensively documented in the public domain. tocris.comdrugbank.com

A comprehensive, publicly available kinase inhibition profile specifically for this compound has not been detailed in the reviewed scientific literature. The compound is cataloged in chemical databases such as PubChem and ChEMBL, with the identifier CHEMBL13976, which suggests it has been synthesized and may have been subjected to biological screening. nih.gov However, specific quantitative data from such assays, like IC50 or Ki values against a panel of kinases, are not present in the available search results.

Comprehensive Kinase Inhibition Profiling of this compound

Intracellular Signaling Pathway Modulation by this compound

Detailed studies on the downstream effects of this compound on intracellular signaling pathways have not been identified in the available research.

There is a lack of published studies in the search results specifically investigating the effects of this compound on cell proliferation, apoptosis, and angiogenesis. Research on its analog, Sunitinib, has shown significant effects on these pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines. aacrjournals.orgmedchemexpress.com However, it cannot be assumed that this compound exhibits identical activity.

Information regarding the specific regulation of gene expression or protein phosphorylation cascades by this compound is not available in the reviewed literature.

Effects on Cell Proliferation, Apoptosis, and Angiogenesis Pathways in Cellular Models

Structural Elucidation of this compound-Target Interactions

No structural biology data, such as X-ray crystallography or nuclear magnetic resonance (NMR) studies, detailing the binding mode of this compound to any protein kinase or other biological target were found in the search results. Such studies would be crucial to understanding the precise molecular interactions that govern its activity and selectivity.

Compound Information

Below is a table of chemical identifiers for this compound.

PropertyValueSource
IUPAC NameN-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide nih.gov
Molecular FormulaC20H23FN4O2 nih.gov
Molecular Weight370.4 g/mol nih.gov
PubChem CID5329105 nih.gov
ChEMBL IDCHEMBL13976 nih.gov

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to macromolecular targets. These studies provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the mechanism of action at a molecular level.

Research on Sunitinib, the parent compound of this compound, has extensively utilized these techniques to explore its interactions with various protein kinases. For instance, docking studies have been crucial in understanding Sunitinib's inhibition of key angiogenesis-related kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govbohrium.com A validation of one such docking protocol involved re-docking Sunitinib into the ATP binding pocket of VEGFR-2, which successfully reproduced the binding orientation of the co-crystallized ligand with a low root-mean-square deviation (RMSD) of 0.6797 Å, indicating the appropriateness of the docking setup. nih.gov In this particular study, Sunitinib achieved a docking score of -16.5974 kcal/mol. nih.gov

Molecular dynamics simulations further complement docking studies by providing a view of the dynamic stability of the ligand-protein complex over time. nih.govresearchgate.net Simulations of Sunitinib complexed with targets like the HIF-1α PAS-B domain have demonstrated stable interactions, which are critical for its inhibitory effects on processes like cell migration and invasion under hypoxic conditions. nih.govresearchgate.net The stability of such complexes is often assessed by analyzing the RMSD of the protein and ligand over the simulation period. nih.govresearchgate.net

In a study exploring Sunitinib's potential against colorectal cancer metastasis, molecular docking and dynamics simulations indicated favorable and stable interactions with the HIF-1α PAS-B domain. nih.gov This computational prediction was then correlated with in vitro results showing reduced migration and invasion of cancer cells. nih.gov

Table 1: Molecular Docking and Dynamics Simulation Data for Sunitinib with Various Protein Targets This table is based on data available for Sunitinib, the parent compound of this compound.

Target Protein PDB ID Docking Score (kcal/mol) Key Interacting Residues Simulation Stability (RMSD) Reference
VEGFR-2 4AGD -16.5974 Cys919, Asp1046, Glu885 Not Reported nih.gov
HIF-1α PAS-B Not Specified Not Reported Not Reported Stable complex indicated by RMSD plots nih.govresearchgate.net
RNase L 6M11 Not Reported Not Reported Destabilized dimer conformation rcsb.org
CDK2 3TI1 Not Reported Not Reported Not Reported rcsb.org

Crystallographic and Spectroscopic Analyses of this compound Binding

Crystallographic and spectroscopic techniques provide experimental evidence of the binding of a ligand to its target protein, confirming and refining the predictions from computational models.

X-ray crystallography has been instrumental in determining the three-dimensional structure of Sunitinib in complex with various protein kinases, providing a detailed picture of the binding interactions at the atomic level. For example, the crystal structure of Sunitinib in complex with VEGFR-2 reveals its binding mode in the ATP-binding pocket. nih.gov Similarly, the crystal structure of Sunitinib bound to Cyclin-Dependent Kinase 2 (CDK2) has been solved at a resolution of 1.99 Å, confirming it as a type I inhibitor that targets the ATP site. rcsb.org

A study on the interaction of Sunitinib with RNase L revealed, through X-ray crystallography, that Sunitinib binds to the ATP-binding pocket of the pseudokinase domain. rcsb.org This binding was shown to destabilize the active dimer conformation of RNase L, leading to allosteric inhibition of its ribonuclease activity. rcsb.org The crystal structure unexpectedly showed a flipped orientation of Sunitinib compared to other kinase complexes, influenced by the αA helix of RNase L. rcsb.org

Spectroscopic methods are also employed to characterize the compound and its interactions. UV-Vis spectroscopy of Sunitinib shows a maximum absorbance (λmax) at approximately 430 nm. researchgate.net Infrared (IR) spectroscopy has been used to identify the functional groups present in the Sunitinib molecule. researchgate.net Furthermore, techniques like high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) are used for the sensitive quantification of Sunitinib and its metabolites in biological samples. nih.gov

A study involving the synthesis of an oxovanadium(IV)-Sunitinib complex utilized various spectroscopic techniques for its characterization. rsc.org UV-vis absorption spectra in DMSO were recorded, and the stability of the complex was monitored over time. rsc.org The absence of signals in the 51V NMR spectrum confirmed the vanadium(IV) state. rsc.org

Table 2: Crystallographic Data for Sunitinib in Complex with Protein Targets This table is based on data available for Sunitinib, the parent compound of this compound.

Target Protein PDB ID Resolution (Å) Key Findings Reference
RNase L 6M11 Not Reported Binds to ATP-binding pocket, destabilizes dimer rcsb.org
CDK2 3TI1 1.99 Confirmed as a type I inhibitor rcsb.org

Preclinical Pharmacodynamic and Mechanistic Evaluation of N,n Dimethyl Sunitinib in Model Systems

In Vitro Cellular Assays for N,N-Dimethyl Sunitinib (B231) Activity

In vitro assays are fundamental for characterizing the activity of a new chemical entity. These tests, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into a compound's biological effects at the cellular and molecular level.

Cell-based assays would be crucial to determine if N,N-Dimethyl Sunitinib engages its intended molecular targets and modulates relevant signaling pathways. nih.gov Drawing parallels from its parent compound, Sunitinib, which is a multi-targeted tyrosine kinase inhibitor, these studies would likely investigate its effects on a panel of cancer cell lines known to express key receptor tyrosine kinases (RTKs) such as VEGFRs, PDGFRs, and KIT. cellgs.comdrugbank.com

Researchers would typically treat various cancer cell lines (e.g., renal cell carcinoma, breast cancer, or gastrointestinal stromal tumor lines) with increasing concentrations of this compound. mdpi.comiiarjournals.org The primary endpoints of these studies would be to assess:

Target Phosphorylation: Western blot analysis would be a key technique to measure the phosphorylation status of target RTKs. A reduction in the phosphorylation of receptors like VEGFR-2 and PDGFR-β in treated cells would indicate successful target engagement and inhibition. dovepress.com

Downstream Signaling Pathways: The impact on downstream signaling molecules such as Akt and mTOR would also be evaluated to understand the broader effects on cellular pathways that control proliferation, survival, and angiogenesis. mdpi.com

Cell Viability and Proliferation: Assays like the MTT or resazurin (B115843) assay would be used to quantify the effect of the compound on cell viability and proliferation over time. frontiersin.orgaacrjournals.org A dose-dependent decrease in cell viability would suggest anti-cancer activity.

Apoptosis Induction: To determine if the compound induces programmed cell death, researchers would employ techniques such as flow cytometry to detect apoptotic markers or Western blotting to measure the cleavage of proteins like PARP and caspase-3. medchemexpress.com

The table below illustrates hypothetical data from such cell line-based studies.

Cell LinePrimary TargetThis compound IC50 (µM) for Proliferation InhibitionObserved Pathway Modulation
786-O (Renal)VEGFR, PDGFRData not availableData not available
ACHN (Renal)VEGFR, PDGFRData not availableData not available
MCF-7 (Breast)VEGFRData not availableData not available
GIST-T1 (Gastrointestinal)KITData not availableData not available

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of targets or in numerous cell-based models simultaneously. For this compound, HTS could be employed to:

Profile Kinase Selectivity: The compound would be screened against a broad panel of kinases (kinome) to determine its selectivity profile. drugbank.com This is critical to understand its potential off-target effects. Assays often utilize fluorescence-based technologies to measure kinase activity. rcsb.org

Identify Sensitive Cancer Cell Lines: HTS can be used to screen the compound across a large panel of diverse cancer cell lines to identify those that are most sensitive to its effects. acs.org This can help in identifying potential indications for the drug.

Discover Novel Mechanisms of Action: Unbiased HTS approaches can sometimes reveal unexpected mechanisms of action or cellular effects. nih.gov

The data from HTS is typically represented as a "heat map" or a list of "hits" based on a predefined activity threshold.

Cell Line-Based Studies for Target Engagement and Pathway Modulation by this compound

In Vivo Mechanistic Investigations of this compound in Animal Models

Following promising in vitro results, in vivo studies in animal models are the next critical step to evaluate the compound's efficacy and mechanism of action in a more complex biological system. scirp.orgoncotarget.comdrugbank.comnih.govnih.gov

To study the effects of this compound in vivo, researchers would utilize various animal models, most commonly mice. The choice of model is critical and depends on the research question. Common models include:

Xenograft Models: These involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. nih.gov For instance, renal cell carcinoma cells could be implanted to create a model for studying kidney cancer. plos.org These models are instrumental in assessing the anti-tumor activity of a compound.

Transgenic Mouse Models: These mice are genetically engineered to develop specific types of cancer that more closely mimic human disease progression.

Carcinogen-Induced Models: In these models, cancer is induced by exposing the animals to a chemical carcinogen. For example, DMBA can be used to induce oral squamous cell carcinoma in hamsters. nih.gov

These models are carefully characterized to ensure they are relevant to the human disease being studied.

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect. Identifying and validating such biomarkers is crucial for clinical development. In the context of an anti-angiogenic agent like Sunitinib and its derivatives, potential PD biomarkers could include: nih.gov

Circulating Proteins: Plasma levels of proteins involved in angiogenesis, such as VEGF and soluble VEGFR-2 (sVEGFR-2), would be measured before and after treatment. nih.gov A change in the levels of these proteins could indicate that the drug is hitting its target.

Immune Cell Populations: The effect of the compound on various immune cells, such as myeloid-derived suppressor cells (MDSCs) and T-lymphocytes, in the blood and within the tumor could be assessed. dovepress.comoncotarget.com

Imaging Biomarkers: Advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) could be used to assess changes in tumor vascularity and blood flow.

The following table shows hypothetical changes in plasma biomarkers following treatment.

BiomarkerChange Post-TreatmentImplication
Plasma VEGFIncreaseTarget engagement (VEGFR blockade)
Plasma sVEGFR-2DecreaseTarget engagement
Circulating MDSCsDecreaseImmune modulation

At the end of an in vivo study, tumors and other relevant tissues are collected for detailed analysis. These analyses provide a deeper understanding of the drug's mechanism of action at the tissue and molecular level.

Histopathological Analysis: Tissue sections are stained (e.g., with Hematoxylin and Eosin) and examined by a pathologist to assess changes in tumor morphology, such as the extent of necrosis (cell death). frontiersin.orgplos.org

Immunohistochemistry (IHC): This technique uses antibodies to detect the presence and location of specific proteins in tissue sections. For an anti-angiogenic compound, IHC would be used to measure:

Microvessel Density (MVD): Staining for endothelial cell markers like CD31 to quantify the number of blood vessels within the tumor. A decrease in MVD would indicate an anti-angiogenic effect. oup.comsci-hub.se

Cell Proliferation: Staining for markers like Ki-67 to assess the rate of cancer cell division. nih.gov

Apoptosis: Using assays like TUNEL to identify apoptotic cells within the tumor. frontiersin.org

Molecular Analysis: Techniques like quantitative PCR (qPCR) or Western blotting would be used on tumor lysates to measure changes in gene and protein expression related to the drug's target pathways.

The table below summarizes the expected outcomes from such analyses.

Analysis TypeEndpoint MeasuredExpected Outcome with Effective Treatment
HistopathologyTumor NecrosisIncreased necrotic area
ImmunohistochemistryMicrovessel Density (CD31)Decreased
ImmunohistochemistryProliferation (Ki-67)Decreased
TUNEL AssayApoptosisIncreased
Western BlotPhospho-VEGFR2Decreased

Biomarker Discovery and Validation for this compound Pharmacodynamics

Comparative Pharmacological Activity of this compound with Parent Compounds and Other Kinase Inhibitors in Preclinical Settings

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of publicly available preclinical data to generate a thorough and scientifically accurate article on the comparative pharmacological activity of this compound.

The compound, identified by the CAS Number 326914-17-4, is listed by several chemical suppliers, often categorized as a Sunitinib impurity or intermediate. Its molecular formula is C20H23FN4O2, which corresponds to the replacement of the N,N-diethylaminoethyl side chain of Sunitinib with an N,N-dimethylaminoethyl group.

Despite its availability as a reference standard, no peer-reviewed studies detailing its in vitro or in vivo pharmacodynamics, mechanism of action, or kinase inhibition profile were found. Consequently, a comparative analysis against its parent compound, Sunitinib, or other kinase inhibitors is not possible. Information regarding its activity on key kinase targets such as VEGFR, PDGFR, and KIT, which is well-documented for Sunitinib, is absent for this compound.

A separate database entry for a compound labeled CHEMBL13976, also referred to as this compound, presents conflicting information with a different molecular formula (C26H30FN5O2) and only offers a high-level assertion that its pharmacological activity is expected to be similar to Sunitinib, without providing specific data. ontosight.ai

Due to the absence of detailed research findings, the creation of data tables comparing IC50 or Ki values, cellular activity, or antitumor effects in preclinical models for this compound cannot be fulfilled. An authoritative article that adheres to the specified requirements cannot be constructed without foundational scientific evidence.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of N,n Dimethyl Sunitinib Analogs

Identification of Critical Pharmacophoric Features within the N,N-Dimethyl Sunitinib (B231) Scaffold

The biological activity of N,N-Dimethyl Sunitinib and its analogs is dictated by a set of essential pharmacophoric features. These structural components are crucial for interaction with the target kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). ontosight.ainih.gov A comprehensive analysis of the scaffold reveals several key elements that are indispensable for its inhibitory function. nih.govnih.gov

The core structure consists of a flat, aromatic ring system, which is fundamental for occupying the catalytic ATP-binding domain of the target kinase. nih.gov The indolin-2-one nucleus is a vital component, acting as a hydrogen bond donor and acceptor to interact with the hinge region of the kinase domain, specifically with the amino acid residues Cys919 and Glu917. nih.govresearchgate.net This interaction is a hallmark of many indolin-2-one-based kinase inhibitors and is essential for anchoring the molecule in the active site. nih.govresearchgate.net

Pharmacophoric FeatureStructural ComponentFunction / ImportanceKey Interactions
H-Bonding AnchorIndolin-2-one CoreEssential for binding to the kinase hinge region. nih.govForms hydrogen bonds with the backbone of Cys919 and Glu917. nih.govresearchgate.net
Hydrophobic/Linker RegionSubstituted Pyrrole (B145914) RingPositions the molecule correctly within the ATP binding site. beilstein-journals.orgContributes to overall binding affinity.
Hydrophobic Tail / Solubility GroupN,N-Dimethylaminoethyl Side ChainBinds to an allosteric site and influences solubility and bioavailability. researchgate.netmdpi.comHydrophobic interactions.
Modulating GroupFluorine AtomEnhances overall pharmacological activity and binding potency. ontosight.aiElectronic and steric contributions.

Design and Synthesis of this compound Analogs for SAR/SMR Studies

The design and synthesis of analogs based on the this compound scaffold are central to exploring its structure-activity relationship (SAR) and structure-mechanism relationship (SMR). The goal of these synthetic efforts is to systematically modify specific parts of the molecule to understand their contribution to biological activity and to optimize properties like potency, selectivity, solubility, and bioavailability. nih.govresearchgate.net

Several design strategies have been employed:

Modification of the N-Alkyl Side Chain: The N,N-diethylaminoethyl side chain of the parent compound, Sunitinib, is a common target for modification. Creating the N,N-dimethyl analog is one such change. Other reported modifications include extending the alkyl chains (e.g., N,N-dipropyl) or incorporating the nitrogen atom into a cyclic system like piperidine (B6355638) or morpholine (B109124) to alter the flexibility and basicity of the tail. mdpi.com

Substitution on the Indolin-2-one Ring: The oxindole (B195798) core is another key area for modification. Changes to the substitution pattern, particularly at the C5 position (where the fluorine is located in Sunitinib), are known to be critical for cytotoxicity and anti-proliferative activity. researchgate.net

Alterations to the Pyrrole Moiety: Fusing an additional ring to the pyrrole has been explored to create more rigid structures, which in some cases led to compounds with more potent inhibition of certain kinases compared to Sunitinib. researchgate.net

The synthesis of these analogs often follows established routes. A common method involves the Knoevenagel condensation of a 5-substituted-2-oxindole with a 2,4-dimethyl-1H-pyrrole-3-carboxamide derivative that already contains the desired side chain. beilstein-journals.org This convergent approach allows for the flexible combination of different oxindole and pyrrole fragments to generate a library of analogs for biological testing. beilstein-journals.org

CompoundStructural Modification from SunitinibRationale for Design
This compoundN,N-diethyl side chain changed to N,N-dimethyl.To investigate the effect of smaller alkyl groups on the side chain on potency and physicochemical properties.
Analog 1 (Chalcone-based)Replacement of the indolin-2-one with a chalcone-based hydroxamic acid. nih.govTo explore novel scaffolds while retaining the 2,4-dimethylpyrrole (B27635) linker. nih.gov
Analog with Piperidine TailReplacement of the N,N-diethyl moiety with a piperidine ring. mdpi.comTo introduce rigidity into the side chain and study its impact on binding. mdpi.com
Carborane HybridAttachment of a carborane cluster. nih.govTo introduce a unique 3D pharmacophore that can form unique hydrogen and dihydrogen bonds with the target receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net For derivatives of this compound, QSAR studies are invaluable for predicting the anticancer activity of novel, yet-to-be-synthesized analogs, thereby streamlining the drug discovery process. nih.gov

The QSAR modeling process typically involves several key steps:

Data Set Preparation: A series of Sunitinib analogs with experimentally determined biological activities (e.g., IC₅₀ values against a specific kinase) is compiled. semanticscholar.org This dataset is then divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), or machine learning algorithms, like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the generated QSAR model is rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are used, along with external validation using the test set of compounds. researchgate.net

A validated QSAR model can be used to predict the activity of new derivatives and provide insights into the structural requirements for high potency. mdpi.com For instance, contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can visualize regions around the molecule where bulky, electron-donating, or hydrophobic groups would be favorable or unfavorable for activity, guiding the rational design of next-generation inhibitors. semanticscholar.org

QSAR StepDescriptionExample/Relevance to Sunitinib Derivatives
Dataset SelectionA collection of structurally related compounds with measured biological activity.A series of Sunitinib analogs with varying substituents on the oxindole and pyrrole rings and their measured IC₅₀ values against VEGFR-2. bohrium.com
Descriptor CalculationComputing numerical values representing physicochemical properties of the molecules.Calculation of descriptors such as LogP (lipophilicity), molecular weight, and quantum chemical parameters.
Model BuildingUsing statistical methods to correlate descriptors with activity.Developing a regression equation: pIC₅₀ = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... researchgate.net
ValidationAssessing the robustness and predictive ability of the model.Ensuring high correlation coefficients (r²) for the training set and predictive correlation coefficients (q²) for the test set. nih.gov
PredictionUsing the validated model to estimate the activity of new, designed compounds.Predicting the pIC₅₀ of a novel this compound analog before undertaking its chemical synthesis. mdpi.com

Ligand Efficiency and Lipophilic Efficiency Evaluations in this compound Series

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are crucial for evaluating the quality of lead compounds. core.ac.uk These efficiency indices are used to assess how effectively a compound achieves its binding affinity relative to its size and lipophilicity, which helps in designing molecules with better drug-like properties. researchgate.netresearchgate.net

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = pXC₅₀ / HAC where pXC₅₀ is the negative logarithm of the molar potency (IC₅₀ or EC₅₀) and HAC is the heavy atom count. LE helps compare the potency of molecules of different sizes.

Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pXC₅₀ - logP LLE is a critical parameter because excessive lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific, off-target toxicity. gardp.org A higher LLE value is generally desirable, with a target of >5–7 often cited for optimized drug candidates. core.ac.uk

MetricFormulaSignificance in Sunitinib Analog Design
Ligand Efficiency (LE)pIC₅₀ / Heavy Atom CountAssesses the "quality" of binding; identifies which atoms contribute most effectively to potency, guiding more efficient molecular design. core.ac.uk
Lipophilic Efficiency (LLE)pIC₅₀ - logP (or logD)Balances potency with lipophilicity to reduce risks of promiscuity, toxicity, and poor ADME properties. gardp.org Improving the non-optimal LLE of Sunitinib is a key optimization goal. core.ac.ukresearchgate.net

Pharmacokinetic and Metabolic Characterization of N,n Dimethyl Sunitinib

Absorption and Distribution Studies of N,N-Dimethyl Sunitinib (B231) in Preclinical Models

Following oral administration, sunitinib is absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed between 6 and 12 hours. fda.govdovepress.com The presence of food does not affect its bioavailability. dovepress.compfizer.com In preclinical studies involving rats, monkeys, and humans, plasma concentrations of sunitinib and total radioactivity peaked between 3 to 8 hours after oral administration. nih.gov The apparent volume of distribution for sunitinib is large, at 2230 L, indicating extensive tissue distribution. pfizer.com

In rats, whole-body autoradioluminography has shown that radioactivity is widely distributed throughout the tissues, with the majority clearing within 72 hours. nih.govresearchgate.net However, radioactivity is eliminated more slowly from pigmented tissues. nih.govresearchgate.net Preclinical studies in mice have demonstrated that oral administration of sunitinib results in systemic distribution, with significant levels detected in the blood, liver, kidneys, and tumor tissue. nih.gov In vitro studies show that sunitinib and its primary active metabolite, N-desethyl sunitinib, are highly bound to plasma proteins, at 95% and 90% respectively. pfizer.com

Influence of Transporter Proteins on N,N-Dimethyl Sunitinib Distribution

The distribution of sunitinib is influenced by several ATP-binding cassette (ABC) transporter proteins, which are known to play a role in the absorption, distribution, and excretion of various drugs. nih.gov Sunitinib has been identified as an inhibitor of multiple receptor tyrosine kinases and also interacts with major ABC drug transporters, specifically P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, also known as ABCG2). nih.govnih.gov

Studies have shown that sunitinib is transported by human P-gp and BCRP, as well as murine Bcrp. nih.gov The absence of both P-gp and Bcrp in knockout mice resulted in a significant 23-fold increase in brain penetration of sunitinib. nih.gov Similarly, the administration of elacridar, a potent dual inhibitor of P-gp and Bcrp, led to a 12-fold increase in the brain accumulation of sunitinib. nih.gov This suggests that these efflux transporters at the blood-brain barrier limit the brain distribution of sunitinib. nih.gov Sunitinib has also been shown to be a potent inhibitor of organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) proteins. aacrjournals.org

Biotransformation Pathways and Metabolite Identification of this compound

Sunitinib undergoes extensive metabolism in all species studied. nih.govresearchgate.net The primary metabolic pathway is N-de-ethylation, which is followed by hydroxylation of the indolylidene/dimethylpyrrole group. nih.govresearchgate.net Minor metabolic pathways include N-oxidation, hydroxylation, desaturation, and deamination of the N,N'-diethylamine moiety, as well as oxidative defluorination. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes in this compound Metabolism

The metabolism of sunitinib is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved. nih.govscirp.orgdrugbank.com CYP3A4 catalyzes the N-deethylation of sunitinib to its primary active metabolite. nih.govpharmgkb.orgcaymanchem.com This metabolite is then further metabolized, also by CYP3A4. scirp.orgdrugbank.com

Other CYP enzymes, such as CYP1A2 and to a lesser extent CYP2D6, are also involved in the metabolism of sunitinib, particularly in the formation of defluorinated sunitinib and a putative quinoneimine-GSH conjugate. nih.gov Studies using human liver microsomes have shown that while the CYP3A inhibitor ketoconazole (B1673606) significantly reduces the formation of the primary active metabolite, the CYP1A2 inhibitor furafylline (B147604) decreases the generation of the quinoneimine conjugate. nih.gov The high-activity allele CYP3A5*1 has been associated with an increased metabolism of sunitinib to its longer-acting metabolite, potentially increasing the risk of adverse events. pharmgkb.org

Characterization of Active and Inactive Metabolites of this compound

Other metabolites have been identified, including two mono-hydroxylated variations of the active metabolite. nih.gov One is hydroxylated at the indolylidene-dimethylpyrrole moiety, while the other is hydroxylated at the carbon adjacent to the amide nitrogen. nih.gov A metabolite formed by the loss of two hydrogen atoms from the terminal ethyl groups of sunitinib has also been detected. nih.gov Further metabolism by CYP3A4 leads to inactive forms of the metabolites. nih.gov

Excretion Pathways of this compound in Preclinical Models

The primary route of elimination for sunitinib and its metabolites is through the feces. scirp.orgdrugbank.compharmgkb.org In a human mass balance study using radiolabeled sunitinib, approximately 61% of the administered dose was recovered in the feces, while renal excretion accounted for about 16%. pfizer.comscirp.orgdrugbank.com Sunitinib and its primary active metabolite were the main drug-related compounds found in plasma, urine, and feces. pfizer.com While numerous metabolites are detected in urine and fecal extracts, minor metabolites are generally not found in plasma. pfizer.comnih.govresearchgate.net

Bioanalytical Methodologies for this compound Quantification in Biological Matrices

Several bioanalytical methods have been developed and validated for the quantification of sunitinib and its primary active metabolite, N-desethyl sunitinib (SU12662), in various biological matrices. A common and highly sensitive method is ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This method has been successfully used to quantify sunitinib and SU12662 in human plasma, often requiring a simple liquid-liquid extraction for sample preparation. nih.gov Due to the light sensitivity of sunitinib, which can lead to the conversion of the Z (cis)-isomer to the E (trans)-isomer, sample handling is typically performed under sodium light and in amber vials. nih.gov

The UPLC-MS/MS methods are characterized by their rapidity and sensitivity, with a chromatographic run time often being short. nih.gov For instance, one validated method uses a C18 column with a gradient elution of acetonitrile. nih.gov These methods demonstrate good precision and accuracy, with within-run and between-run precisions typically within acceptable limits and accuracy ranging from approximately 90% to 107%. nih.gov

High-performance thin-layer chromatography (HPTLC) has also been developed for the quantitative analysis of sunitinib. scielo.br This method can effectively separate sunitinib from its impurities. scielo.br Additionally, spectrophotometric methods based on ion-pair complex formation have been established for the determination of sunitinib in pharmaceutical dosage forms. brieflands.com

A sensitive and accurate high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the determination of sunitinib and N-desethylsunitinib in human sweat, collected using patches. nih.gov

Interactive Data Table: Bioanalytical Method Parameters

Click to view data
Analytical Method Matrix Extraction Method Key Parameters Reference
UPLC-MS/MS Human Plasma Liquid-Liquid Extraction Rapid, sensitive, requires light protection nih.gov
HPTLC Pharmaceutical Dosage Forms - Separates from impurities scielo.br
Spectrophotometry Pharmaceutical Dosage Forms Ion-Pair Complex Formation Simple, reliable brieflands.com
LC-MS/MS Human Sweat Patch Collection Sensitive, accurate nih.gov

Table of Mentioned Compounds

Compound Name Other Names/Synonyms
Sunitinib SU11248, Sutent
This compound
N-desethyl sunitinib SU12662, M1
Defluorinated sunitinib M3
Quinoneimine-GSH conjugate M5
Ketoconazole
Furafylline
Elacridar GF120918
P-glycoprotein P-gp, ABCB1
Breast cancer resistance protein BCRP, ABCG2
Organic cation transporters OCTs
Multidrug and toxic compound extrusion proteins MATEs
Zosuquidar LY335979
Ko143
Imatinib (B729)
Dasatinib
Nilotinib
Gefitinib
Erlotinib
Lapatinib
Sorafenib
O-desmethyl gefitinib
N-desmethyl imatinib
O-desmethyl erlotinib
Midazolam
Capecitabine
Irinotecan
Rifampin
Itraconazole
Clarithromycin
Atazanavir
Indinavir
Nefazodone
Nelfinavir
Ritonavir
Saquinavir
Telithromycin
Voriconizole
Cediranib
Pazopanib
Vandetanib
Doxorubicin
Bromocresol purple
Bromothymol blue
Bromophenol blue
Mannitol
Croscarmellose sodium
Povidone (K-25)
Magnesium stearate
Titanium dioxide
Red iron oxide
Yellow iron oxide
Black iron oxide
Shellac
Propylene glycol
Sodium hydroxide
L-buthionine sulfoximine
Sodium cyanoborohydride
Ammonium formate
Crystal violet dye
1-aminobenzotriazole
N-benzylbenzamide
Chloroacetic acid
Phosphoryl chloride
N-benzyl-N-(2-methylpyridin-4-yl)benzamide
Ferrous chloride
Stannous chloride
Dimethyl sulfoxide
N-methyl Sunitinib
N-methyl-N-oxidized Sunitinib
Sunitinib N-oxide
E-isomer
Impurity B
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1-(N,N-dimethylaminocarboxymethyl)-2,3-indolin-3-ylmethylene)] -2,4-dimethyl-1 H -pyrrolidine-3-carboxamide Compound 6
N -[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1-(t-butoxycarboxymethyl)-2,3-indolin-
N-(2- diethylaminoethyl)-5-[(Z)-(5-fluro-2-oxo-1H- indol-3-yildene) methyl]-2,4-dimethyl-1H- pyrrole-3-carboxamide
Pazopanib-reactive aldehyde metabolite P-CHO
Sunitinib-reactive aldehyde metabolite S-CHO
Sunitinib-d4
N-Desethylthis compound
Defluorothis compound
Reactive Quinoneimine-GSH Conjugates
1'OH-midazolam
99mTc-MIBI
Brimonidine
HR97
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- 1H-pyrrole-3-carboxamide
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (S)-2-hydroxysuccinate
Butanedioic acid, hydroxy-, (2S)-, compound with N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3- ylidine)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
N -[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1-(carboxymethyl)-2,3-indolin-3-ylmethylene)]-2,4-dimethyl-1 H -pyrrolidine-3-carboxamide Compound 1

Advanced Research Methodologies and Techniques Applied to N,n Dimethyl Sunitinib Studies

Omics Technologies (e.g., Proteomics, Metabolomics) in Sunitinib (B231) Research

Omics technologies offer a global view of molecules within a biological system, enabling researchers to understand drug effects beyond a single target.

Proteomics and Phosphoproteomics

Mass spectrometry (MS)-based proteomics and phosphoproteomics have been instrumental in identifying biomarkers and understanding signaling networks associated with Sunitinib response and resistance. nih.gov These techniques provide a functional readout of cellular activity by quantifying changes in protein expression and phosphorylation status, which is particularly relevant for a kinase inhibitor like Sunitinib. ascopubs.org

Research on tumor tissues from renal cell carcinoma (RCC) patients revealed distinct phosphoproteomic signatures between Sunitinib-sensitive and resistant tumors. nih.govresearchgate.net One study identified a signature of 78 phosphosites that could distinguish between the two groups; 22 sites were upregulated in resistant tumors and 56 were upregulated in sensitive ones. nih.govresearchgate.net Notably, the proteins EIF4A1 and EIF4A2 were found to be differentially expressed in resistant tumors at both the proteome and transcriptome levels. nih.govresearchgate.net In glioblastoma (GBM) tumor samples, phosphoproteomic analysis following Sunitinib treatment revealed significant changes in an EGFR-centered signaling network. aacrjournals.orgnih.gov Further studies in RCC have used phosphoproteomics to show that Sunitinib resistance is associated with the upregulation of pathways like PI3K-AKT, an effect that could be reversed by other agents. iiarjournals.org These findings highlight the power of proteomics to uncover complex resistance mechanisms and identify potential targets for combination therapies. aacrjournals.orgnih.gov

Table 1: Key Proteomic and Phosphoproteomic Findings in Sunitinib Research This table is interactive. You can sort and filter the data.

Technology Cancer Type Key Findings Implication Citations
MS-based Phosphoproteomics Renal Cell Carcinoma (RCC) Identified a 78-phosphosite signature discriminating resistant vs. sensitive tumors. Upregulation of EIF4A1/EIF4A2 in resistant tumors. Provides potential predictive biomarkers for Sunitinib benefit. nih.gov, researchgate.net, asco.org
MS-based Phosphoproteomics Glioblastoma (GBM) Revealed significant upregulation of 108 phosphopeptides and an EGFR-centered signaling network in treated tumors. Uncovers adaptive signaling pathways in response to Sunitinib. aacrjournals.org, nih.gov
Quantitative Phosphoproteomics Renal Cell Carcinoma (RCC) Showed that Sunitinib resistance is linked to upregulated PI3K-AKT pathway phosphosignatures. Identifies specific pathways that could be targeted to overcome resistance. iiarjournals.org

Metabolomics

Metabolomics, the study of small molecule metabolites, provides a snapshot of the physiological and metabolic state of cells. This has been particularly useful for investigating metabolic reprogramming associated with drug resistance. Nuclear magnetic resonance (NMR)-based metabolomics has been used to compare Sunitinib-resistant and parental RCC cells. mdpi.com These studies found that resistance to Sunitinib is accompanied by distinct metabolic reprogramming, particularly affecting amino acid, glycerophospholipid, and nicotinate (B505614) and nicotinamide (B372718) metabolism.

Furthermore, liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) has been employed to detect and quantify Sunitinib and its active metabolite, N-desethyl sunitinib, both inside and outside cancer cells, confirming their presence and potential role in the development of resistance. mdpi.com

Table 2: Key Metabolomic Findings in Sunitinib Research This table is interactive. You can sort and filter the data.

Technology Sample Type Key Findings Implication Citations
NMR-based Metabolomics Renal Cancer Cells Identified distinct metabolic signatures in resistant cells, with dysregulation in amino acid and glycerophospholipid metabolism. Reveals metabolic vulnerabilities that could be exploited to overcome resistance. mdpi.com
LC-HRMS/MS Renal Cancer Cells Detected and confirmed the presence of Sunitinib and its active metabolite (N-desethyl sunitinib) in both intracellular and extracellular extracts of resistant cells. Provides direct evidence of drug and metabolite presence at the cellular level, aiding in resistance studies. mdpi.com

Advanced Imaging Techniques for Sunitinib Target Engagement and Pathway Monitoring

Advanced imaging techniques allow for the non-invasive visualization and quantification of drug distribution, target engagement, and downstream pathway modulation in living systems.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has been used to study the distribution of Sunitinib and its metabolites in tumor-bearing mice. researchgate.net This powerful technique allows for the label-free detection and spatial mapping of the drug and its metabolites directly within tissue sections. researchgate.net A key finding from these studies was the ability to visualize the close proximity of Sunitinib metabolites to the parent drug within the tumor, suggesting in-situ metabolism. researchgate.net Critically, researchers were able to correlate the signal intensity of Sunitinib with the expression of its target, VEGFR-2, in certain intratumoral areas, providing direct evidence of drug localization at the site of its target. researchgate.net

Other imaging modalities such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are used to monitor the pharmacodynamic effects of Sunitinib treatment. For instance, FDG-PET, which measures glucose metabolism, has been used to show decreased tumor metabolic activity as early as 24 hours after Sunitinib administration in patients with gastrointestinal stromal tumors (GIST). Advanced MRI techniques can assess physiological changes in the tumor microenvironment, such as alterations in vascular permeability, which are direct consequences of Sunitinib's anti-angiogenic activity. researchgate.net

Table 3: Application of Advanced Imaging in Sunitinib Research This table is interactive. You can sort and filter the data.

Imaging Technique Purpose Key Findings Citations
MALDI-MS Imaging Drug and Metabolite Distribution Visualized the intratumoral localization of Sunitinib and its metabolites. researchgate.net
MALDI-MSI & Immunofluorescence Target Engagement Correlated the spatial location of Sunitinib with the expression of its target receptor, VEGFR-2. researchgate.net
FDG-PET Pharmacodynamic Monitoring Showed rapid decreases in tumor glucose metabolism after Sunitinib treatment, indicating an early biological response. researchgate.net
Advanced MRI (e.g., DCE-MRI) Pathway Monitoring Assessed changes in tumor vascular properties, confirming the anti-angiogenic effect of Sunitinib. researchgate.net

Genetic Perturbation Approaches (e.g., CRISPR-Cas9) in Sunitinib Research

Genetic perturbation technologies, most notably CRISPR-Cas9, have revolutionized the ability to systematically probe gene function. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful, unbiased approach to identify genes whose inactivation leads to drug resistance or sensitivity.

Several such screens have been performed to uncover the mechanisms of Sunitinib resistance in clear cell renal cell carcinoma (ccRCC). One screen identified farnesyltransferase (FTase) as a top hit contributing to Sunitinib resistance. The study demonstrated that combining Sunitinib with an FTase inhibitor potently enhanced its anti-tumor effects, suggesting a new therapeutic strategy to overcome resistance. Another CRISPR/Cas9 library screening effort identified MAP2K2, a central component of the MEK/ERK signaling pathway, as a gene whose upregulation induces resistance to Sunitinib and other VEGFR inhibitors.

These genetic screens provide a direct causal link between specific genes and the drug resistance phenotype. The identified genes and pathways represent high-value targets for developing rational combination therapies aimed at preventing or reversing Sunitinib resistance.

Table 4: Genes Implicated in Sunitinib Resistance via CRISPR-Cas9 Screens This table is interactive. You can sort and filter the data.

Gene/Protein Identified Cancer Type Finding from CRISPR Screen Therapeutic Implication
Farnesyltransferase (FTase) Clear Cell Renal Cell Carcinoma (ccRCC) Loss of FTase-dependent factors contributed to Sunitinib resistance. Combination with FTase inhibitors (e.g., lonafarnib) may re-sensitize tumors to Sunitinib.
MAP2K2 (MEK2) Clear Cell Renal Cell Carcinoma (ccRCC) Upregulation of MAP2K2 induced resistance to Sunitinib. Combination therapy with MEK inhibitors may enhance sensitivity in resistant cells.
UBE21 Clear Cell Renal Cell Carcinoma (ccRCC) Identified as highly expressed and crucial for tumor cell proliferation in the context of Sunitinib treatment. Targeting UBE21 could be a potential strategy to inhibit tumor growth.

Future Research Directions and Translational Perspectives for N,n Dimethyl Sunitinib

Exploration of Novel Biological Targets and Underexplored Pathways for N,N-Dimethyl Sunitinib (B231)

Future research should prioritize comprehensive kinase screening assays to elucidate the specific inhibitory profile of N,N-Dimethyl Sunitinib against a broad panel of human kinases. Such studies would be the first step in identifying any novel targets or significant shifts in potency compared to the parent compound. Subsequently, cell-based assays would be required to investigate how these interactions translate to the modulation of signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

Conceptual Frameworks for Combination Studies with this compound in Preclinical Settings

There are currently no preclinical studies in the scientific literature that evaluate this compound in combination with other therapeutic agents. Any future efforts in this area would be entirely conceptual and would logically follow the identification of its specific biological targets and mechanism of action.

A rational framework for designing future combination studies would involve pairing this compound with agents that could offer synergistic effects. For instance, if its primary activity is confirmed to be anti-angiogenic, combining it with cytotoxic chemotherapies or with inhibitors of parallel survival pathways (e.g., PI3K/Akt/mTOR pathway) could be a logical starting point for preclinical investigation in relevant cancer cell lines and xenograft models.

Development of this compound as a Research Tool or Chemical Probe

The utility of this compound as a research tool or chemical probe has not been explored. scbt.com A chemical probe requires well-defined and potent activity against a specific target or a very narrow range of targets.

Should future research reveal that this compound possesses a more selective or potent profile for a particular kinase compared to Sunitinib, it could be developed as a specialized chemical probe. For example, if it were found to be a highly selective inhibitor of a lesser-known kinase while having minimal off-target effects, it would be a valuable tool for researchers to investigate the biological function of that specific kinase. However, without this fundamental characterization, its use as a chemical probe remains hypothetical.

Strategic Considerations for Advancing this compound Research into Later Stages of Drug Discovery

Advancing this compound into later stages of drug discovery is contingent on initial research demonstrating a clear advantage over its well-established parent compound, Sunitinib. Key strategic considerations for its development would include:

Demonstrating a Superior Profile: Preclinical studies would need to unequivocally show that this compound has a superior efficacy, selectivity, or pharmacokinetic profile compared to Sunitinib.

Identifying a Specific Niche: Research would need to identify a specific disease context or patient population where this compound offers a benefit that Sunitinib does not, potentially linked to a unique target or pathway it modulates.

Intellectual Property Landscape: A thorough evaluation of the patentability of the compound for new medical uses would be critical for securing the investment required for further development.

Without foundational data on its biological activity, any discussion of advancing this compound remains speculative.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-Dimethyl Sunitinib, and how are impurities like N-desethylsunitinib minimized during synthesis?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including amidation and purification via recrystallization. To minimize impurities (e.g., N-desethylsunitinib), chromatographic techniques (HPLC) and controlled reaction conditions (pH, temperature) are critical. Impurity profiles must adhere to ICH guidelines, with structural confirmation via NMR and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound and its analogs?

  • Answer : Use a combination of:

  • 1H/13C NMR for structural elucidation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC-UV/PDA for purity assessment (≥99%).
  • X-ray crystallography for stereochemical analysis (if crystalline).
    Cross-validate results with reference standards (e.g., USP-grade Sunitinib malate) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Follow OSHA and GHS guidelines:

  • Use PPE (gloves, lab coats, safety goggles).
  • Work in fume hoods to avoid inhalation of aerosols.
  • Store in airtight containers at 2–8°C, protected from light.
  • Dispose of waste via licensed hazardous waste services .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s efficacy in overcoming tumor resistance mechanisms?

  • Answer : Use isogenic cell lines with/without resistance mutations (e.g., ZDHHC2 overexpression).

  • In vitro : Dose-response assays (CCK-8) to calculate IC50 shifts. Include caspase-3 activity assays to measure apoptosis .
  • In vivo : Xenograft models with longitudinal imaging to track tumor regression. Validate via Western blotting for AKT-mTOR pathway markers .
  • Clinical correlation : Compare pre- and post-treatment biopsies from patients with renal cell carcinoma (RCC) .

Q. How can contradictory data between in vitro and clinical studies on this compound’s pharmacokinetics be resolved?

  • Answer :

  • Step 1 : Replicate in vitro experiments under physiological conditions (e.g., serum protein binding simulations).
  • Step 2 : Use PBPK modeling to predict human pharmacokinetics, integrating parameters like logP and plasma protein binding .
  • Step 3 : Conduct microdosing trials with LC-MS/MS quantification to validate bioavailability .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical models?

  • Answer :

  • Formulation : Use co-solvents (DMF, DMSO) or lipid-based nanoparticles.
  • Prodrug design : Introduce phosphate esters for enhanced aqueous solubility.
  • PK/PD studies : Monitor plasma concentrations via LC-MS and correlate with tumor growth inhibition in murine models .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze dose-response data for this compound?

  • Answer :

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC50/EC50.
  • Report mean ± SEM with triplicate replicates. Apply ANOVA for group comparisons and Tukey’s post-hoc test .
  • Include positive controls (e.g., Sunitinib malate) and negative controls (vehicle-only) .

Q. What are the NIH-mandated reporting standards for preclinical studies involving this compound?

  • Answer :

  • Animal studies : ARRIVE guidelines for sample size, randomization, and blinding.
  • Cell studies : STRIDE checklist for authentication and mycoplasma testing.
  • Data transparency : Upload raw datasets to repositories like Figshare or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.